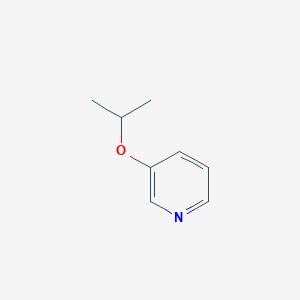

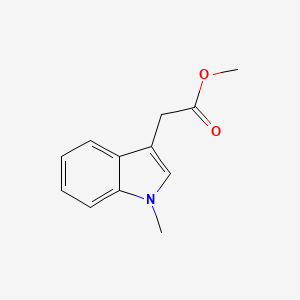

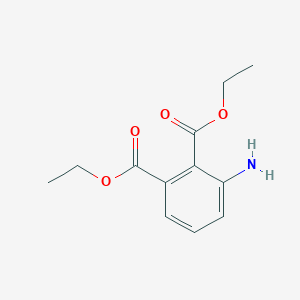

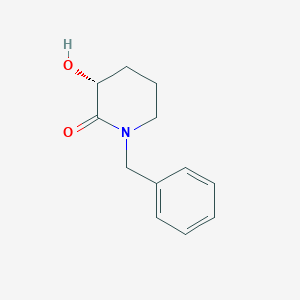

![molecular formula C9H8N2O B1609918 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone CAS No. 460053-60-5](/img/structure/B1609918.png)

1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone

Overview

Description

“1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 460053-60-5 . It has a molecular weight of 160.18 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8N2O/c1-6(12)7-5-11-9-2-3-10-4-8(7)9/h2-5,11H,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Synthesis and Biological Activities

- Synthesis of Triazole Derivatives : New 1H-1,2,4-triazole derivatives containing a pyridine moiety were synthesized using a condensation reaction involving 1-(pyridine-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone. These compounds demonstrated antifungal and plant growth regulatory activities (Liu et al., 2007).

Chemical Reactions and Synthesis

- Versatile Coupling for Pyrazolopyridines Synthesis : A reaction involving 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone with 3-aminopyrazole led to the synthesis of pyrazolo[3,4-b]pyridines. This method offers a versatile approach for the preparation of various bicyclic systems, demonstrating the compound's utility in complex chemical syntheses (Almansa et al., 2008).

Antimicrobial Activity

- Antimicrobial Properties of Oxadiazole Derivative : The synthesis of 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone showcased significant antimicrobial activity, suggesting the compound's potential in the development of new antimicrobial agents (Salimon et al., 2011).

Antiangiogenic and Growth Inhibitory Effects

- Effects on Tumor Growth and Angiogenesis : Novel dienone pyridine ethanone curcumin analogues exhibited tumor growth inhibition and antiangiogenic effects, highlighting their potential application in cancer treatment (Chandru et al., 2008).

Photophysical Properties

- Synthesis of Environmentally Sensitive Fluorophores : The compound was used in the synthesis of poly-functionalized nicotinonitriles with pyrene and fluorene moieties. These derivatives displayed strong blue-green fluorescence, indicating applications in materials science and photophysical studies (Hussein et al., 2019).

Quantum Mechanical Modeling

- Reactivity and Structure Studies : Quantum mechanical modeling of fluoromethylated-pyrrol derivatives, including 1-5-(difluoromethyl-1H-pyrrol-2-yl-) ethanone, provided insights into their reactivities, structures, and vibrational properties (Cataldo et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathways .

Biochemical Pathways

The compound affects the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and migration .

Pharmacokinetics

The compound’smolecular weight is 160.18 , which suggests it may have favorable absorption and distribution characteristics

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . It also significantly inhibited the migration and invasion of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator Additionally, the compound’s efficacy may be influenced by the presence of other molecules in the cellular environment that can interact with FGFRs

properties

IUPAC Name |

1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)7-5-11-9-2-3-10-4-8(7)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSUSEBNIYINGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452045 | |

| Record name | 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

460053-60-5 | |

| Record name | 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

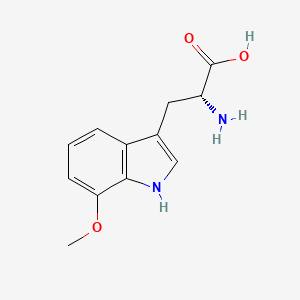

![7-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1609854.png)